[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine
Description
[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine is a substituted phenylmethanamine derivative featuring a methyl group at the 2-position and a 1H-pyrrol-1-yl moiety at the 6-position of the benzene ring. The compound’s molecular formula is inferred as C₁₂H₁₄N₂ (molecular weight: ~186.26 g/mol), based on comparisons with structurally similar molecules like 4-(1H-pyrrol-1-yl)benzylamine (C₁₁H₁₂N₂, 172.23 g/mol) . The ortho-substituted methyl and pyrrole groups likely influence its electronic profile, steric bulk, and solubility, making it relevant for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
(2-methyl-6-pyrrol-1-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-5-4-6-12(11(10)9-13)14-7-2-3-8-14/h2-8H,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWKUNWXKUOZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment to the Phenyl Group: The pyrrole ring is then attached to a phenyl group through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry
Catalysis : The compound acts as a ligand in coordination chemistry, forming metal complexes that serve as catalysts in various organic reactions. These metal complexes can enhance reaction rates and selectivity, making them valuable in synthetic chemistry.
Material Science : Incorporating [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine into polymers can improve their electrical conductivity and thermal stability. This property is particularly useful in developing advanced materials for electronics.
Biology and Medicine
Drug Discovery : The compound's structural characteristics make it a promising candidate for developing new therapeutic agents. Its ability to modulate enzyme activity positions it as a potential lead compound for diseases such as cancer and neurological disorders.
Biological Probes : It can be utilized as a probe in biochemical studies to investigate the function of specific proteins or enzymes, aiding in the understanding of various biological pathways.
Neuropharmacological Effects : Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI), suggesting potential applications in treating depression and anxiety disorders. In vitro studies have shown its efficacy in increasing serotonin levels, which is critical for mood regulation.
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of this compound against colorectal cancer cell lines, significant apoptosis was induced. The mechanism involved activation of caspase pathways and downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Potential
Another investigation explored the compound's role as an SSRI. In vitro assays demonstrated that it effectively increased serotonin levels in synaptic clefts, indicating its potential for treating mood disorders. The findings suggest further exploration into its antioxidant properties could yield additional therapeutic benefits.
Mechanism of Action
The mechanism of action of [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
- Ortho vs. Para-substituted derivatives typically exhibit higher symmetry and lower steric strain, which may enhance crystallinity (e.g., melting point of 84°C for the para analog ).
- Heteroaromatic Systems : Replacing the phenyl ring with pyridine (e.g., 1-(6-ethoxypyridin-2-yl)methanamine ) introduces a nitrogen atom into the aromatic system, increasing polarity and hydrogen-bonding capacity. Pyridine-based amines often show enhanced solubility in polar solvents compared to purely phenyl derivatives.
Heterocyclic Moieties
- Pyrrole vs. Imidazole: The pyrrole group in the target compound is a five-membered aromatic ring with one nitrogen atom, whereas imidazole (e.g., [6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine ) contains two nitrogen atoms, one of which is non-basic. Imidazole derivatives generally exhibit stronger hydrogen-bonding interactions and higher metabolic stability, making them common in drug design.
- Methyl Substitution : The 1-methyl-pyrrole derivative (1-(1-methyl-1H-pyrrol-2-yl)methanamine ) lacks the phenyl backbone but demonstrates how alkylation of the pyrrole nitrogen affects basicity and steric accessibility.
Physicochemical and Application Considerations
- Molecular Weight and Solubility : Bulkier substituents (e.g., ortho-methyl and pyrrole groups) may reduce aqueous solubility compared to smaller analogs like 1-(1-methyl-1H-pyrrol-2-yl)methanamine (MW: 110.16 g/mol ).
- Synthetic Accessibility : Para-substituted pyrrole derivatives (e.g., ) are more straightforward to synthesize due to fewer steric challenges, whereas ortho-substituted systems may require specialized coupling reagents or protecting groups.
Biological Activity
[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine, a compound featuring a pyrrole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in drug development based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a pyrrole moiety, which is known for its interactions with various biological targets, enhancing the compound's potential efficacy in therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methanamine group facilitates hydrogen bonding, which may enhance binding affinity to biological targets. This interaction can lead to either inhibition or activation of these targets, resulting in various biochemical responses depending on the cellular context.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibition of cell growth in various cancer lines, including colorectal and breast cancer cells. The mechanism often involves the inhibition of tubulin polymerization and interference with key signaling pathways like Wnt/β-catenin, leading to apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Tubulin Inhibition |
| Compound B | HT29 (Colorectal) | 24.1 | Wnt Pathway Inhibition |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the pyrrole structure demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen Type | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 3.125 |
| Compound D | Escherichia coli | 12.5 |
| This compound | TBD |
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of pyrrole derivatives, this compound was included in a panel of compounds tested against A549 human lung adenocarcinoma cells. The results indicated that modifications to the phenyl ring significantly affected cytotoxicity, with certain substitutions enhancing activity while others reduced it .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of pyrrole derivatives against multidrug-resistant Staphylococcus aureus strains. The study highlighted that compounds related to this compound exhibited promising results, particularly against resistant strains, suggesting a valuable role in addressing antibiotic resistance .
Q & A
Q. What are the recommended synthetic routes for [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine?
A two-step approach is commonly employed:
- Step 1 : Synthesis of a pyrrole-substituted aniline intermediate via Pd-catalyzed coupling, as demonstrated in analogous systems (e.g., 4-(1H-pyrrol-1-yl)aniline) .
- Step 2 : Reductive amination or nucleophilic substitution to introduce the methanamine group. For example, intermediates like (4-(1H-pyrrol-1-yl)phenyl)methanamine (CAS 25699-83-6) can be modified with methyl groups at specific positions .
- Validation : Monitor reaction progress using LC-MS and confirm purity via HPLC (>95%).
Q. What safety protocols should be followed when handling this compound?
- PPE : Use chemical-resistant gloves (nitrile), full-body protective clothing, and safety goggles to avoid dermal/ocular exposure .
- Respiratory Protection : Use NIOSH-approved P95 respirators for particulate matter or OV/AG-P99 cartridges if vapor exposure is suspected .
- Ventilation : Conduct reactions in a fume hood with local exhaust ventilation to minimize inhalation risks .
Q. How can the compound’s structural identity be confirmed?
- Spectroscopy :
- NMR : Analyze - and -NMR spectra to verify pyrrole ring integration (δ 6.2–6.8 ppm for pyrrole protons) and methyl/methanamine substituents.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%).
Advanced Research Questions
Q. How can catalytic C–H activation be leveraged to functionalize the pyrrole ring?
- Method : Use transition-metal catalysts (e.g., Pd(OAc)) with directing groups (e.g., -NH) to regioselectively introduce substituents. For example, Pd-mediated coupling can attach aryl/heteroaryl groups at the pyrrole’s β-position .
- Optimization : Screen ligands (e.g., XPhos) and solvents (DMA or toluene) to enhance yield. Monitor reaction kinetics via in situ IR .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Software Tools : Use SHELXL for small-molecule refinement, focusing on thermal displacement parameters (ADPs) to address disordered regions .
- Validation : Cross-validate with ORTEP-3 for graphical representation of electron density maps, ensuring bond lengths/angles align with expected values (e.g., C-N: 1.47 Å) .
- Data Sources : Collect high-resolution (<1.0 Å) X-ray data to minimize model bias .
Q. How can the compound be modified for enhanced bioactivity in drug discovery?
- Functionalization :
- Triazole Derivatives : Click chemistry (CuAAC) with azides to introduce 1,2,3-triazole moieties, improving binding affinity to biological targets .
- Macrocyclization : Utilize C–H activation to form sulfur-containing macrocycles, enhancing pharmacokinetic properties .
Q. What analytical methods are optimal for detecting decomposition products under stress conditions?
- Forced Degradation : Expose the compound to heat (60°C), UV light, and oxidative agents (HO).
- Detection :
- UPLC-QTOF : Identify degradation products via accurate mass and fragmentation patterns.
- Stability-Indicating HPLC : Use C18 columns (3.5 µm, 150 mm) with gradient elution (0.1% TFA in HO/MeCN) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
